

Myriocin's Mechanism of Action on Serine Palmitoyltransferase: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Myriocin	
Cat. No.:	B1677593	Get Quote

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Abstract

Myriocin, a potent natural product isolated from fungi such as Isaria sinclairii, is a cornerstone tool in sphingolipid research and a molecule of significant interest in drug development.[1] Its primary mechanism of action is the highly specific and potent inhibition of Serine Palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[2] This inhibition leads to a systemic depletion of sphingolipids, impacting a vast array of cellular processes including cell proliferation, apoptosis, signal transduction, and immune responses. This technical guide provides a comprehensive overview of Myriocin's interaction with SPT, detailing its dual inhibitory mechanism, quantitative inhibitory parameters, and the downstream cellular consequences. Furthermore, this guide furnishes detailed experimental protocols for studying Myriocin's effects and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in the field.

The Dual Mechanism of Myriocin Inhibition of SPT

Myriocin exhibits a sophisticated, dual mechanism of inhibition against Serine Palmitoyltransferase, which contributes to its remarkable potency and long-lasting effects.[3][4] This two-step process involves both reversible competitive inhibition and subsequent irreversible suicide inhibition.



Initially, **Myriocin** acts as a competitive inhibitor by forming an external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of SPT.[5] This complex formation is reversible and demonstrates a high affinity, effectively blocking the binding of the natural substrates, L-serine and palmitoyl-CoA.

Following the formation of this initial complex, an unexpected enzymatic degradation of **Myriocin** occurs within the SPT active site. This process involves a 'retro-aldol-like' cleavage of the **Myriocin** molecule, generating a C18 aldehyde.[3][4] This aldehyde then acts as a suicide inhibitor by covalently modifying the essential catalytic lysine residue (Lys265) in the SPT active site, leading to the irreversible inactivation of the enzyme.[3] This dual-action mechanism rationalizes the extraordinary potency and longevity of **Myriocin**'s inhibitory effects.[3][4]

Quantitative Data on Myriocin Inhibition

The inhibitory potency of **Myriocin** against SPT has been quantified in various systems, from purified enzymes to cell-based assays and in vivo models. The following tables summarize key quantitative data.

Parameter	Value	Enzyme Source/System	Reference	
Ki	0.28 nM	Not Specified	[4]	
Ki	967 ± 98 nM	S. paucimobilis SPT	[5][6]	

Table 1: In Vitro Inhibition Constants of Myriocin against SPT



Cell Line	IC50	Assay Type	Reference
A549 (Human Lung Cancer)	30 μΜ	Cell Growth Inhibition	[4]
NCI-H460 (Human Lung Cancer)	26 μΜ	Cell Growth Inhibition	[4]
MOLM-13 (AML)	22 μM (Resveratrol combo)	Cell Viability	[7]
MV4-11 (AML)	30 μM (Resveratrol combo)	Cell Viability	[7]
T. brucei (Bloodstream)	100-150 nM	Growth Inhibition	[8]

Table 2: IC50 Values of Myriocin in Various Cell Lines



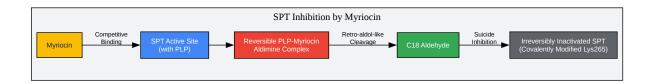
Animal Model	Treatment Regimen	Tissue/Flui d	Analyte	% Reduction	Reference
ApoE- deficient Mice (Chow)	0.3 mg/kg, i.p., every other day for 60 days	Liver	SPT Activity	50%	[9]
Plasma	Sphingomyeli n	54%	[9]		
Plasma	Ceramide	32%	[9]	_	
Plasma	Sphingosine- 1-Phosphate	73%	[9]	-	
ApoE- deficient Mice (High-Fat)	0.3 mg/kg, i.p., every other day for 60 days	Plasma	Sphingomyeli n	59%	[9]
Plasma	Ceramide	66%	[9]		
Plasma	Sphingosine- 1-Phosphate	81%	[9]		
B16F10 Melanoma Mice	1 mg/kg, intradermal, every other day for 3 weeks	Tumor	-	Significant Inhibition	[10]
Rats (Streptozotoci n-induced diabetes)	Not specified	Plasma	Glucose	50%	[11]
BALB/c Mice	1.0 mg/kg, i.p., daily for 5 days	Thymus	Sphinganine	Dose- dependent	[12]



Table 3: In Vivo Effects of Myriocin on Sphingolipid Levels and Related Parameters

Signaling Pathways and Experimental Workflows Signaling Pathways Affected by Myriocin

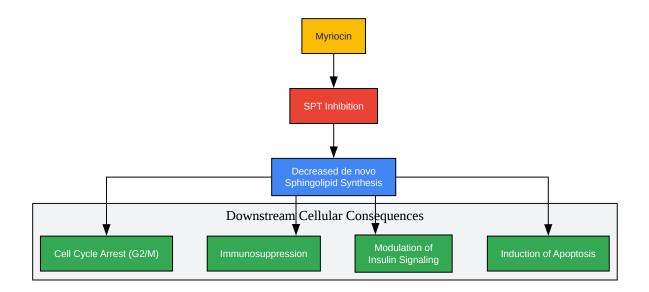
The depletion of sphingolipids by **Myriocin** has profound effects on multiple signaling pathways, leading to its observed immunosuppressive, anti-cancer, and metabolic regulatory properties.



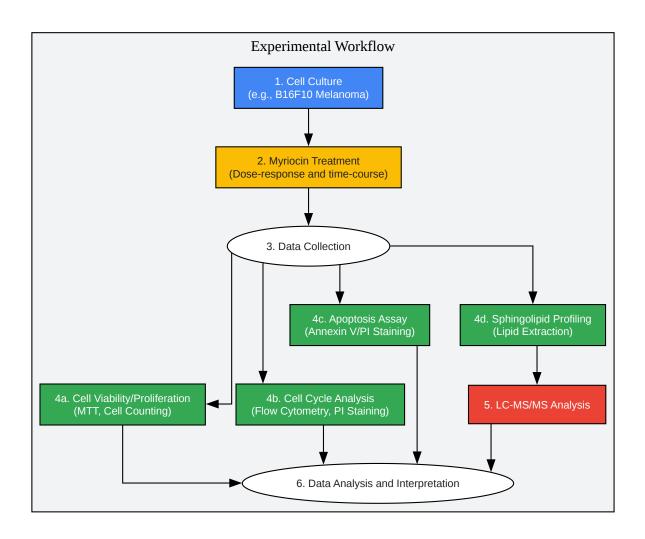
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Myriocin's dual inhibitory action on SPT.









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